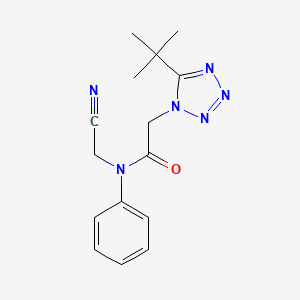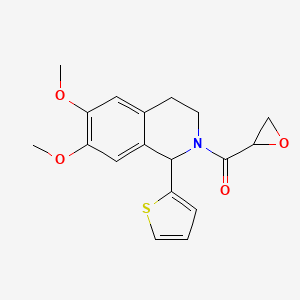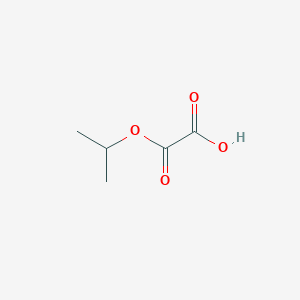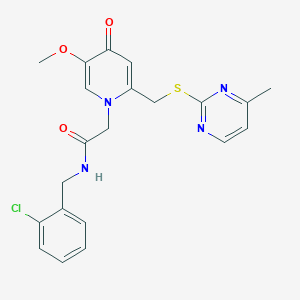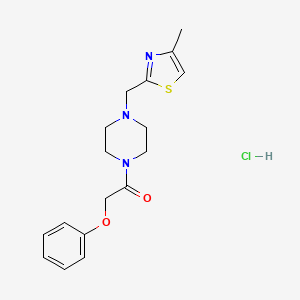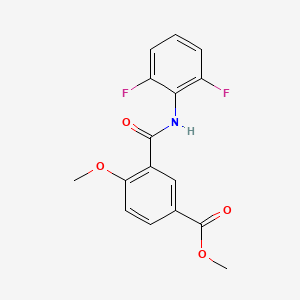
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate
Descripción general
Descripción
“Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate” is a chemical compound with the formula C15H11F2NO4 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.2489 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Enzymatic Activity
Research on compounds with structural similarities to Methyl 3-(2,6-difluorophenylcarbamoyl)-4-methoxybenzoate, such as dicamba (3,6-dichloro-2-methoxybenzoic acid), reveals insights into enzymatic degradation pathways facilitated by soil microbes. Dicamba monooxygenase, a novel Rieske nonheme oxygenase, catalyzes the oxidative demethylation of dicamba, showcasing a mechanism that might be applicable for understanding or designing degradation pathways for related compounds (Dumitru et al., 2009).
Photophysical Properties and Pharmaceutical Potential
The study of methyl 4-hydroxybenzoate, known as methyl paraben, provides valuable insights into the photophysical and structural properties of benzoate derivatives. This includes analysis through Hirshfeld surface analysis and computational calculations, offering a framework for understanding the properties of this compound in cosmetic, drug, and food preservation applications (Sharfalddin et al., 2020).
Antimicrobial and Molluscicidal Activities
Exploration into prenylated benzoic acid derivatives from Piper aduncum leaves, which include compounds structurally related to this compound, highlights potential antimicrobial and molluscicidal activities. This suggests avenues for research into the bioactive potential of this compound and similar compounds (Orjala et al., 1993).
Liquid Crystal Applications
Research into liquid crystalline materials, specifically (E)-3-methoxy-4-[(p-tolylimino)methyl]phenyl 4-alkloxybenzoates, offers insights into the mesomorphic and optical behavior of benzoate derivatives. This could extend to the study of this compound for applications in electronic displays or optical devices (Alamro et al., 2021).
Environmental Degradation and Green Chemistry
Investigations into the facile synthesis and kinetic modeling of dicamba ester, utilizing green chemistry principles, shed light on sustainable approaches to synthesizing and degrading ester compounds. This research can inform environmentally friendly strategies for managing compounds like this compound (Deshmukh & Yadav, 2017).
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned in the search results, related compounds have been studied for their potential applications in various fields . For example, (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has shown antiproliferative activity in in vitro cytotoxicity against HT29 (human colorectal cancer) and SGC7901 (human gastric cancer cell) .
Propiedades
IUPAC Name |
methyl 3-[(2,6-difluorophenyl)carbamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4/c1-22-13-7-6-9(16(21)23-2)8-10(13)15(20)19-14-11(17)4-3-5-12(14)18/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELLMBJRASNGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

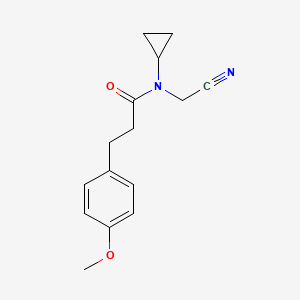
![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2869094.png)
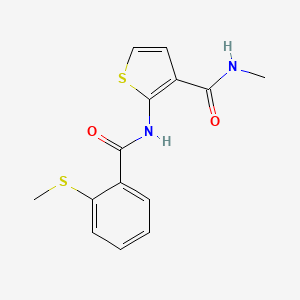
![1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2869098.png)
![2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B2869099.png)
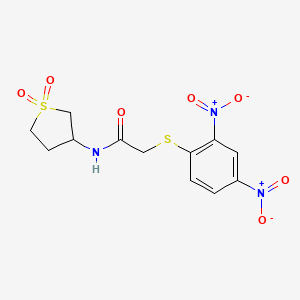
![3-Methyl-6-[4-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2869105.png)
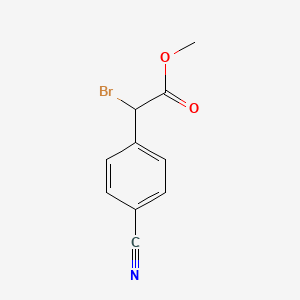
![3-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2869108.png)
